molecular formula C15H17N3O5S3 B2661490 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034482-99-8

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2661490
CAS No.: 2034482-99-8
M. Wt: 415.5
InChI Key: INALBDLOKCLUKJ-UHFFFAOYSA-N
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Description

This compound is a carboxamide derivative featuring dual thiophene rings (2-yl and 3-yl substituents), a hydroxyethyl group, a methylsulfonyl moiety, and a 2-oxoimidazolidine core. The methylsulfonyl group may enhance solubility and metabolic stability compared to nitro or halogen substituents commonly seen in analogs . The dual thiophene rings could improve binding affinity through π-π interactions or hydrophobic effects, distinguishing it from mono-thiophene derivatives .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S3/c1-26(22,23)18-6-5-17(14(18)20)13(19)16-10-15(21,11-4-8-24-9-11)12-3-2-7-25-12/h2-4,7-9,21H,5-6,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INALBDLOKCLUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound exhibits a molecular formula of C13H14N2O3S2C_{13}H_{14}N_{2}O_{3}S_{2} and a molecular weight of 310.4 g/mol. Its structural features include:

PropertyValue
Molecular FormulaC13H14N2O3S2
Molecular Weight310.4 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Mechanisms of Biological Activity

Research has indicated that compounds with similar structural features may exhibit various biological activities, including:

  • Anticancer Activity : Compounds containing thiophene rings have been studied for their ability to inhibit thioredoxin reductase (TrxR), an important target in cancer therapy. TrxR is implicated in carcinogenesis and cancer progression, making it a viable target for anticancer drugs .
  • Antimicrobial Properties : The presence of thiophene moieties often correlates with antimicrobial activity. Studies have shown that similar compounds exhibit significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antioxidant Activity : The hydroxyl groups within the compound may confer antioxidant properties, which can protect cells from oxidative stress and damage .

Anticancer Efficacy

A study investigating the structure-activity relationship (SAR) of thiophene-based compounds revealed that modifications to the thiophene ring significantly influenced their anticancer efficacy. For instance, compounds designed to enhance solubility and targetability showed improved selectivity against cancer cell lines such as Mia PaCa-2 and PANC-1 .

Antimicrobial Activity

Research on novel thiadiazole derivatives demonstrated their antimicrobial effects against Candida albicans and Staphylococcus aureus using disk diffusion methods. These findings suggest that the incorporation of similar functional groups could enhance the antimicrobial potency of this compound .

Research Findings

Recent studies have focused on synthesizing derivatives based on the core structure of this compound to evaluate their biological activities:

Study FocusFindings
Anticancer ActivityEnhanced activity against multiple cancer cell lines
Antimicrobial EffectsSignificant inhibition of bacterial growth
Antioxidant PotentialProtective effects against oxidative stress

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide exhibit significant anticancer properties. For instance, research on related imidazolidine derivatives has demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In one study, a series of imidazolidine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting strong potential for further development as anticancer agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against bacterial and fungal strains. Thiophene-containing compounds have been reported to possess broad-spectrum antimicrobial properties, which could be leveraged in developing new antibiotics.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15 µg/mL
Compound BEscherichia coli20 µg/mL
Compound CCandida albicans10 µg/mL

This table illustrates the effectiveness of similar compounds against common pathogens, highlighting the potential application of this compound in treating infections .

Neuroprotective Effects

Emerging evidence suggests that compounds with imidazolidine structures may offer neuroprotective benefits. Research indicates that such compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

Case Study:
A study involving a related compound demonstrated significant neuroprotective effects in an animal model of neurodegeneration. The treatment group showed reduced markers of inflammation and improved cognitive function compared to the control group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on functional groups, heterocyclic systems, and biological activity (where inferred). Key comparisons are summarized below:

Compound Structural Features Hypothesized Activity Key Differences Reference
Target Compound Dual thiophene rings, methylsulfonyl, 2-oxoimidazolidine Antimicrobial, CNS modulation Unique dual thiophene substitution; sulfonyl group vs. nitro/halogen in analogs
Nitrothiophen-containing derivatives Single nitrothiophene ring Antituberculosis Nitro group (electron-withdrawing) vs. methylsulfonyl (polar, non-electron-withdrawing)
N-(1-phenethylpiperidin-4-yl)-N-phenylfuran-2-carboxamide () Furan ring, piperidine-phenethyl chain Unspecified (likely CNS-targeted) Furan (oxygen-containing) vs. thiophene (sulfur-containing); lack of sulfonyl group
1,3,4-Thiadiazole derivatives (e.g., N-(2,2,2-trichloroethyl)carboxamides) Thiadiazole core, trichloroethyl group Antimicrobial, antitumor Thiadiazole vs. imidazolidine; chloro substituents vs. thiophene/sulfonyl
Nitroimidazole/nitrofuryl derivatives Nitroimidazole or nitrofuran core Antimycobacterial Nitroheterocycles vs. thiophene-imidazolidine hybrid; differing redox properties

Functional Group Analysis

  • Thiophene vs. Thiadiazole derivatives, while also sulfur-containing, exhibit distinct electronic profiles due to their aromatic nitrogen atoms .
  • Methylsulfonyl vs. Nitro : The methylsulfonyl group is less electron-withdrawing than nitro, which may reduce cytotoxicity while maintaining metabolic stability. Nitro groups are associated with prodrug activation (e.g., in antituberculosis agents), whereas sulfonyl groups are often inert .
  • Hydroxyethyl vs. Chloroethyl : The hydroxyethyl group in the target compound could facilitate hydrogen bonding, improving target affinity compared to trichloroethyl groups in thiadiazole derivatives, which rely on halogen bonding .

Physicochemical Properties

  • Solubility : The methylsulfonyl and hydroxy groups likely improve aqueous solubility compared to nitrothiophene or trichloroethyl analogs.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, typically starting with functionalization of thiophene rings followed by coupling with the imidazolidine-carboxamide core. Key steps include:

  • Thiophene ring activation : Friedel-Crafts acylation or nucleophilic substitution to introduce hydroxyl or sulfonyl groups .
  • Carboxamide formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to link the thiophene-ethyl-hydroxy moiety to the imidazolidine-carboxamide backbone .
  • Purification : Reverse-phase HPLC (methanol/water gradients) or recrystallization (methanol) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • 1H^1H and 13C^{13}C NMR : Essential for verifying substituent positions on thiophene rings and the imidazolidine core. For example, thiophene protons appear as distinct doublets at δ 6.80–7.45 .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at 1680–1720 cm1^{-1}, S=O stretch at 1150–1250 cm1^{-1}) .
  • LC-MS/HRMS : Validates molecular weight and detects impurities (<5% by area) .

Advanced Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Temperature Control : Reflux in CH2_2Cl2_2 under nitrogen prevents oxidation of thiophene rings .
  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) accelerates carboxamide coupling while reducing dimerization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, minimizing side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Establish EC50_{50} values under standardized assays (e.g., MIC testing for antibacterial activity) to compare potency .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial enzymes, clarifying mechanistic discrepancies .

Q. How does the methylsulfonyl group influence the compound’s stability and reactivity?

  • Electron-Withdrawing Effects : The –SO2_2CH3_3 group stabilizes the imidazolidine ring via resonance, reducing hydrolysis rates at physiological pH .
  • Oxidative Stability : The methylsulfonyl moiety resists metabolic oxidation compared to thioether analogs, as shown in hepatic microsome assays .

Q. What advanced analytical methods validate the compound’s conformation in solution?

  • 2D NMR (COSY, NOESY) : Maps spatial proximity of thiophene and imidazolidine protons, confirming the ethyl-hydroxy bridge’s stereochemistry .
  • X-ray Crystallography : Resolves crystal packing effects and absolute configuration (if single crystals are obtainable) .

Q. How can researchers design experiments to probe the compound’s mechanism of action?

  • Enzyme Inhibition Assays : Test against bacterial dihydrofolate reductase (DHFR) using UV-Vis spectroscopy to monitor NADPH oxidation .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY conjugates) tracks subcellular localization via confocal microscopy .
  • Resistance Profiling : Serial passage experiments with E. coli identify mutations conferring resistance, implicating target engagement .

Q. What are the key considerations for scaling up synthesis without compromising yield?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acylation) .
  • Green Chemistry : Replace CH2_2Cl2_2 with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

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